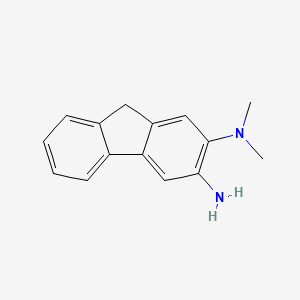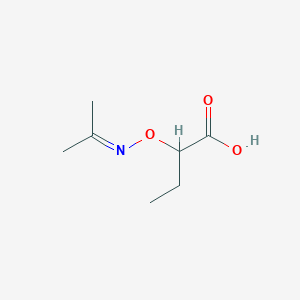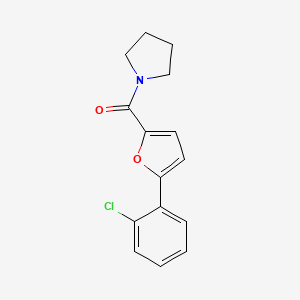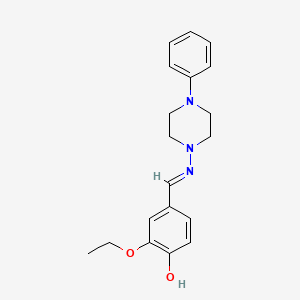![molecular formula C18H18N4O3S B11961967 2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (–CH=N), which is formed by the condensation of primary amines with carbonyl compounds
準備方法
The synthesis of 2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or column chromatography .
化学反応の分析
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azomethine group to an amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively
科学的研究の応用
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals. These complexes are studied for their catalytic and electronic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a potential candidate for the development of new antimicrobial agents and antioxidants
Medicine: Due to its structural similarity to biologically active molecules, it is investigated for its potential therapeutic applications, including anticancer and antiviral activities
Industry: The compound is used in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable complexes with metals
作用機序
The mechanism of action of 2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets. The azomethine group (–CH=N) is known to interact with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenolic hydroxyl group and the mercapto group contribute to its antioxidant activity by scavenging free radicals and preventing oxidative damage .
類似化合物との比較
2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can be compared with other Schiff bases and triazole derivatives:
2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol: Similar in structure but with a methylthio group instead of a mercapto group, leading to different chemical reactivity and biological activity.
2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol:
2-ethoxy-6-((E)-{[3-(fluoro-4-methylphenyl)imino}methyl)phenol: The presence of a fluoro group affects its reactivity and interaction with biological targets.
These comparisons highlight the unique features of this compound, particularly its mercapto group, which contributes to its distinct chemical and biological properties.
特性
分子式 |
C18H18N4O3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-2-24-15-10-6-7-13(17(15)23)11-19-22-16(20-21-18(22)26)12-25-14-8-4-3-5-9-14/h3-11,23H,2,12H2,1H3,(H,21,26)/b19-11+ |
InChIキー |
JVSGAGZJGIURBX-YBFXNURJSA-N |
異性体SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
正規SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)

![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)

![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11961954.png)

